![molecular formula C19H16N2O2S3 B4288976 ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate](/img/structure/B4288976.png)
ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate
Overview
Description
Ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate, also known as DT-13, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties. DT-13 is a member of the thienopyridine family and has been shown to exhibit antitumor, anti-inflammatory, and antioxidant effects.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer growth and inflammation. ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to exhibit antioxidant effects by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate is that it exhibits a broad range of therapeutic effects, including antitumor, anti-inflammatory, and antioxidant effects. This makes it a promising candidate for the development of new cancer therapies. Additionally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to have good bioavailability and low toxicity in animal studies. However, one limitation of ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research and development of ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate. One direction is to further elucidate its mechanism of action, which will allow for the optimization of its therapeutic potential. Another direction is to explore its potential as a combination therapy with other anticancer drugs. Additionally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate could be further developed as a topical treatment for inflammatory skin disorders. Finally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate could be further optimized for its pharmacokinetic properties, which will improve its efficacy and safety in clinical trials.
Scientific Research Applications
Ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antitumor effects in a variety of cancer cell lines, including breast, lung, and liver cancer. ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to exhibit antioxidant effects by scavenging free radicals.
properties
IUPAC Name |
ethyl 2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S3/c1-3-23-19(22)12(2)26-18-14(11-20)13(16-6-4-8-24-16)10-15(21-18)17-7-5-9-25-17/h4-10,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNNYKEDPRBEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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